Vildagliptin Carboxy Acid Metabolite Trifluoroacetate
CAS No.: 565453-41-0
VCID: VC4109760
Molecular Formula: C19H27F3N2O6
Molecular Weight: 436.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Vildagliptin Carboxy Acid Metabolite Trifluoroacetate is a compound derived from vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. This metabolite is formed through the hydrolysis of the cyano group present in vildagliptin. The trifluoroacetate salt form is commonly used in research settings due to its stability and solubility properties. Research Findings and ApplicationsVildagliptin Carboxy Acid Metabolite Trifluoroacetate is primarily used in research settings to study the metabolism and pharmacokinetics of vildagliptin. It has been noted that this metabolite has a lower inhibitory activity against DPP-4 compared to vildagliptin itself, with an IC50 value of 477 µM in human Caco-2 cells . Table: Comparison of Vildagliptin and Its Metabolite
Safety and HandlingHandling Vildagliptin Carboxy Acid Metabolite Trifluoroacetate requires standard laboratory precautions. It is not known to cause significant irritation to the skin, but eye contact should be avoided, and the area should be rinsed thoroughly with water if exposure occurs. In case of inhalation, fresh air should be supplied, and medical advice should be sought if symptoms persist . Safety Data
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CAS No. | 565453-41-0 | ||||||||||||||||||||||||||||
Product Name | Vildagliptin Carboxy Acid Metabolite Trifluoroacetate | ||||||||||||||||||||||||||||
Molecular Formula | C19H27F3N2O6 | ||||||||||||||||||||||||||||
Molecular Weight | 436.4 g/mol | ||||||||||||||||||||||||||||
IUPAC Name | (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | ||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C17H26N2O4.C2HF3O2/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;3-2(4,5)1(6)7/h11-13,18,23H,1-10H2,(H,21,22);(H,6,7)/t11?,12?,13-,16?,17?;/m0./s1 | ||||||||||||||||||||||||||||
Standard InChIKey | ZYSYESQESYWANO-CSDSSYKASA-N | ||||||||||||||||||||||||||||
Isomeric SMILES | C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O | ||||||||||||||||||||||||||||
SMILES | C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O | ||||||||||||||||||||||||||||
Canonical SMILES | C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O | ||||||||||||||||||||||||||||
Sequence | GP | ||||||||||||||||||||||||||||
PubChem Compound | 137699681 | ||||||||||||||||||||||||||||
Last Modified | Apr 15 2024 |
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